Cas no 1804414-75-2 (Methyl 2,6-dibromo-3,4-difluorophenylacetate)
Methyl 2,6-dibromo-3,4-difluorophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2,6-dibromo-3,4-difluorophenylacetate
- Methyl 2,6-dibromo-3,4-difluorophenylacetate
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- Inchi: 1S/C9H6Br2F2O2/c1-15-7(14)2-4-5(10)3-6(12)9(13)8(4)11/h3H,2H2,1H3
- InChI Key: TYWYPIGHQBOSCF-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1CC(=O)OC)Br)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 240
- Topological Polar Surface Area: 26.3
Methyl 2,6-dibromo-3,4-difluorophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013019843-250mg |
Methyl 2,6-dibromo-3,4-difluorophenylacetate |
1804414-75-2 | 97% | 250mg |
484.80 USD | 2021-05-31 | |
| Alichem | A013019843-500mg |
Methyl 2,6-dibromo-3,4-difluorophenylacetate |
1804414-75-2 | 97% | 500mg |
823.15 USD | 2021-05-31 | |
| Alichem | A013019843-1g |
Methyl 2,6-dibromo-3,4-difluorophenylacetate |
1804414-75-2 | 97% | 1g |
1,475.10 USD | 2021-05-31 |
Methyl 2,6-dibromo-3,4-difluorophenylacetate Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on Methyl 2,6-dibromo-3,4-difluorophenylacetate
Research Briefing on Methyl 2,6-dibromo-3,4-difluorophenylacetate (CAS: 1804414-75-2) in Chemical Biology and Pharmaceutical Applications
Methyl 2,6-dibromo-3,4-difluorophenylacetate (CAS: 1804414-75-2) is a fluorinated aromatic ester compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of complex bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its unique structural features, including the dibromo and difluoro substitutions on the phenyl ring, contribute to its reactivity and potential biological activity.
Recent studies have explored the synthetic utility of this compound in medicinal chemistry. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its application as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the compound's reactive sites for sequential palladium-catalyzed cross-coupling reactions, enabling efficient construction of diverse inhibitor libraries with improved pharmacokinetic properties.
In antimicrobial research, Methyl 2,6-dibromo-3,4-difluorophenylacetate has shown promise as a precursor for developing next-generation antibacterial agents. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported its transformation into novel quinolone derivatives with potent activity against drug-resistant Staphylococcus aureus strains. The fluorinated aromatic core was found to enhance membrane penetration and target binding affinity.
The compound's mechanism of action in various biological systems has been the subject of ongoing investigation. Computational modeling studies suggest that the electron-withdrawing effects of the bromo and fluoro substituents significantly influence the compound's interaction with biological targets, particularly in modulating enzyme active sites. This property has been exploited in the design of covalent inhibitors where the compound serves as an electrophilic warhead.
From a synthetic chemistry perspective, recent advances have focused on optimizing the production and purification processes for Methyl 2,6-dibromo-3,4-difluorophenylacetate. A 2023 patent application disclosed an improved synthetic route with higher yields and reduced environmental impact, addressing previous challenges in large-scale production. The new method employs catalytic bromination and selective esterification under mild conditions.
Future research directions for this compound include exploration of its potential in targeted protein degradation (PROTAC technology) and as a building block for radiopharmaceuticals. Preliminary studies indicate that the bromine atoms could serve as handles for isotopic labeling or as leaving groups in click chemistry applications. The compound's stability under physiological conditions makes it particularly attractive for these emerging applications.
In conclusion, Methyl 2,6-dibromo-3,4-difluorophenylacetate (1804414-75-2) represents a valuable chemical tool in modern drug discovery. Its unique structural features and versatile reactivity continue to enable innovations across multiple therapeutic areas. Ongoing research is expected to further expand its applications and uncover new biological activities.
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